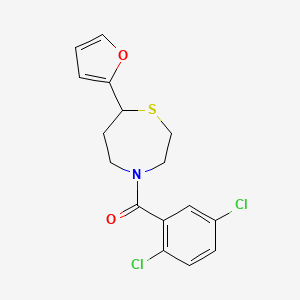

(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c17-11-3-4-13(18)12(10-11)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSZRWOJHNEQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic compound belonging to the class of thiazepane derivatives. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety and a dichlorophenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 354.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.32 g/mol |

| IUPAC Name | (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone |

The biological activity of (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to decreased cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, altering their activity and influencing physiological responses.

- Oxidative Stress Reduction : The presence of the thiazepane ring could contribute to antioxidant properties, mitigating oxidative stress in cells.

Antimicrobial Activity

Research indicates that (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activities. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Disruption of normal cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity :

-

Mechanistic Studies :

- Research conducted by Smith et al. highlighted that the compound's mechanism involves the inhibition of the NF-kB signaling pathway, which is crucial for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (2,6-Dimethoxyphenyl)(furan-2-yl)methanone (17b)

- Structure: Lacks the thiazepane ring; instead, the methanone connects a 2,6-dimethoxyphenyl group directly to a furan-2-yl moiety.

- Key Data :

- Molecular weight: 232 g/mol

- Melting point: 64–66 °C

- Synthesis: Friedel-Crafts acylation of furan with a dimethoxy-substituted benzoyl chloride, catalyzed by AlCl₃ .

- Comparison : The methoxy groups in 17b increase electron density on the aromatic ring, contrasting with the electron-withdrawing chlorines in the target compound. This difference likely impacts solubility (17b is more polar) and reactivity in electrophilic substitution reactions.

(b) (5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 2034303-49-4)

- Structure : Shares the thiazepane core but substitutes the furan-2-yl group with a 2-fluorophenyl ring and replaces one chlorine on the phenyl with bromine.

- The fluorine on the thiazepane may enhance metabolic stability .

Heterocyclic Modifications

(a) 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one (CAS 2034473-32-8)

- Structure : Replaces the thiazepane with a sulfonylated azetidine (four-membered ring) and incorporates a benzo[d][1,3]dioxole group.

- Comparison : The smaller azetidine ring reduces conformational flexibility compared to the seven-membered thiazepane, which may limit interactions with larger binding pockets. The ethylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the furan’s electron-rich nature .

(b) (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (CAS 2034303-66-5)

- Structure : Substitutes the dichlorophenyl group with a 3-(2-chlorophenyl)-5-methylisoxazole ring.

- The methyl group may improve lipophilicity, while the o-tolyl substituent on the thiazepane could sterically hinder certain interactions .

Physicochemical and Pharmacokinetic Properties

- Synthetic Complexity : Thiazepane-containing compounds (e.g., CAS 2034303-66-5) require multi-step syntheses involving cyclization and functionalization, whereas 17b is synthesized in fewer steps .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the thiazepane ring and subsequent coupling with the dichlorophenyl and furan moieties. Key steps include:

- Cyclization : Formation of the 1,4-thiazepane ring via nucleophilic substitution or ring-closing metathesis under controlled temperatures (e.g., 60–80°C) .

- Coupling Reactions : Use of amide bond-forming reagents (e.g., EDC/HOBt) or Friedel-Crafts acylation to attach the dichlorophenyl group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity product (>95%) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks, with emphasis on the thiazepane ring (δ 3.5–4.5 ppm for S- and N-containing groups) .

- X-ray Crystallography : To resolve stereochemistry and confirm the spatial arrangement of substituents .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What pharmacological mechanisms are hypothesized for this compound?

- Methodological Answer : Preliminary studies suggest interactions with:

- Enzyme Inhibition : Assays targeting kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity (IC) .

- Computational Docking : Molecular dynamics simulations to predict binding poses in active sites (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

- Methodological Answer :

- Variable Screening : Design of Experiments (DoE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C vs. AlCl) .

- In Situ Monitoring : Reaction progress tracked via TLC or inline FTIR to detect intermediates and byproducts .

- Byproduct Analysis : LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Studies : Repetition across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in IC values .

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation masking true activity .

- Structural Analog Comparison : Benchmark activity against analogs with modified substituents (e.g., replacing dichlorophenyl with trifluoromethyl groups) .

Q. What strategies are effective for designing derivatives with improved solubility without compromising activity?

- Methodological Answer :

- Polar Group Introduction : Substituents like hydroxyl or morpholine rings at non-critical positions to enhance aqueous solubility .

- Prodrug Approaches : Esterification of ketone groups for pH-dependent release .

- Co-Crystallization : Screening with co-formers (e.g., succinic acid) to improve bioavailability .

Q. How can analytical challenges in quantifying trace amounts of the compound in biological matrices be addressed?

- Methodological Answer :

- LC-MS/MS Optimization : Use of deuterated internal standards and ion-pairing reagents (e.g., TFA) to enhance sensitivity .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .

- Limit of Detection (LOD) Validation : Calibration curves across 3 orders of magnitude to ensure reproducibility .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Exposure to UV light, acidic/basic buffers, and oxidative agents (HO) to identify degradation pathways .

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks to simulate long-term stability .

- Spectroscopic Monitoring : UV-Vis and HPLC tracking of degradation products (e.g., hydrolyzed ketone groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.